benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
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Overview
Description
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a stable isotope-labeled compound with the molecular formula C15^13C6H17NO5 and a molecular weight of 369.32 . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Preparation Methods
The synthesis of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of 2-Benzyloxy-5-nitro-benzoic acid, which is then esterified with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification and quantification.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to track the compound’s distribution and metabolism in biological systems. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate can be compared with other similar compounds, such as:
2-Benzyloxy-5-nitro-benzoic Acid: Similar structure but without the stable isotope labeling.
5-Nitro-2-(phenylmethoxy)benzoic Acid: Another compound with a similar structure but different functional groups.
Benzyl 2-(Benzyloxy)-5-nitrobenzoate: A related ester compound with similar properties.
Properties
IUPAC Name |
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2/i11+1,12+1,13+1,18+1,19+1,20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRIDDBMDNIGBS-FIZWXNLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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